molecular formula C15H10O7 B1679494 Robinetin CAS No. 490-31-3

Robinetin

Cat. No.: B1679494
CAS No.: 490-31-3
M. Wt: 302.23 g/mol
InChI Key: SOEDEYVDCDYMMH-UHFFFAOYSA-N
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Description

Robinetin is a flavonoid compound, specifically a flavonol, which is a type of polyphenolic compound. It is naturally found in certain plants, including the black locust tree (Robinia pseudoacacia). Flavonoids like this compound are known for their antioxidant properties and potential health benefits .

Mechanism of Action

Target of Action

Robinetin has been found to target several key proteins and enzymes in the body. One of the primary targets of this compound is CD38 , a multifunctional enzyme involved in calcium signaling . This compound also targets p300 , a histone acetyltransferase, which plays a crucial role in regulating gene expression .

Mode of Action

This compound interacts with its targets in a unique way. It docks into the HAT domain pocket of p300 , leading to the abrogation of its catalytic activity . This interaction results in the suppression of the p300-CD38 axis , which is implicated in metabolic abnormalities in the liver . This compound also exhibits antioxidant activity by scavenging radicals .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates lipogenesis-related transcription factors, thereby decreasing triglyceride accumulation . It also influences the hydrogen-atom transfer (HAT) , single electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) mechanisms, which are related to its antioxidant activity .

Pharmacokinetics

The solubility of this compound in different solvents such as water, dimethylsulfoxide (dmso), methanol, and benzene, which can affect its bioavailability, has been investigated .

Result of Action

This compound’s action results in several molecular and cellular effects. It significantly decreases triglyceride accumulation and improves plasma insulin levels . It also reduces liver mass and lipid droplet size . Furthermore, this compound has been found to inhibit DNA, RNA, and protein synthesis in certain bacteria, suggesting potential antimicrobial properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent in which this compound is dissolved can affect its antioxidant activity . The energetically favored solvents follow the trends water > DMSO > benzene > methanol for this compound .

Biochemical Analysis

Biochemical Properties

Robinetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV integrase cleavage and integration in a dose-dependent manner . This compound also inhibits the DNA synthesis in Proteus vulgaris, and the RNA synthesis in S. aureus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid peroxidation and protein glycosylation . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits HIV integrase cleavage and integration, thereby preventing the virus from integrating its genetic material into the host cell . This compound also inhibits the synthesis of DNA and RNA in certain bacteria, potentially disrupting their growth and reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Robinetin can be synthesized through various chemical reactions involving the hydroxylation of flavonoid precursors. One common method involves the use of flavonoid intermediates, which are hydroxylated at specific positions to yield this compound. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as the wood of the black locust tree. Conventional extraction methods include Soxhlet extraction, maceration with stirring, and ultrasonic extraction. Soxhlet extraction is particularly efficient, yielding high concentrations of this compound in a relatively short time .

Chemical Reactions Analysis

Types of Reactions: Robinetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.

Major Products:

Scientific Research Applications

Robinetin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Fisetin
  • Myricetin
  • Quercetin
  • Kaempferol

Robinetin’s unique hydroxylation pattern and its effectiveness in specific antioxidant mechanisms make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEDEYVDCDYMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197654
Record name Robinetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-31-3
Record name Robinetin
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Record name Robinetin
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Record name Robinetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331
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Record name Robinetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone
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Record name ROBINETIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does robinetin exert its anti-mutagenic effects?

A1: this compound directly interacts with certain mutagens, such as benzo[a]pyrene 7,8-diol-9,10-epoxide-2 (a metabolite of benzo[a]pyrene), accelerating their disappearance from cell-free solutions. [] This interaction suggests a potential mechanism for inhibiting the mutagenicity of these compounds.

Q2: What is the role of this compound in metabolic abnormalities?

A2: Studies suggest that this compound can improve metabolic health by targeting the p300-CD38 axis. [] It exhibits anti-histone acetyltransferase (HAT) activity and can dock into the HAT domain pocket of p300, a histone acetyltransferase, potentially disrupting its activity. This interaction leads to decreased CD38 expression and improvements in triglyceride accumulation and insulin sensitivity. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C15H10O7 and a molecular weight of 302.236 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: this compound has been characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry. Its UV absorbance spectrum displays a distinct maximum at a wavelength of 368 nm. [] NMR (1H NMR, 13C NMR, and 2D NMR) and FAB-MS analyses have also been employed to elucidate its structure. []

Q5: How stable is this compound under different storage conditions?

A5: While specific studies on the stability of this compound under various storage conditions are limited in the provided research, one study investigated the impact of thermal treatments (steam sterilization and oven drying) on its stability in black locust wood. [] Results indicated that this compound was susceptible to thermal degradation, with a significant decrease in its amount after the treatments. []

Q6: Does this compound possess any known catalytic properties?

A6: There is no mention of this compound exhibiting catalytic properties within the provided research papers.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound with various targets.

    Q8: Have any QSAR models been developed for this compound?

    A8: While specific QSAR models for this compound are not mentioned in the provided research, studies have explored the structure-activity relationship (SAR) of this compound and related flavonoids, establishing correlations between their chemical structures and biological activities. [, , ]

    Q9: How does the number and position of hydroxyl groups affect this compound's antioxidant activity?

    A9: Studies comparing the antioxidant activity of this compound and other flavonoids suggest that the number and position of hydroxyl groups significantly influence their radical scavenging ability. [, ] this compound, with five hydroxyl groups, exhibits strong antioxidant activity, although slightly lower than quercetin, which possesses six hydroxyl groups. [] The presence of a catechol moiety in the B-ring and a hydroxyl group at the 3-position of the C-ring appears to be crucial for potent antioxidant activity. []

    Q10: Does the presence of a glycosidic bond affect this compound's biological activity?

    A10: While the provided research focuses primarily on this compound aglycone, one study investigated the bioconversion of quercetin glucosides using Aspergillus acueletus LS04-3, resulting in the formation of this compound. [] This finding suggests that microbial biotransformation could influence the biological activity of flavonoid glycosides.

    Q11: Is there information available regarding SHE regulations specific to this compound?

    A11: The provided research papers primarily focus on the scientific aspects of this compound, without delving into specific SHE regulations.

    Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

    A12: Limited information is available on the PK/PD of this compound within the provided research. One study investigated the metabolism of myricetin and related compounds in rats, finding that this compound undergoes ring-fission and dehydroxylation by intestinal microflora, leading to the formation of various metabolites excreted in urine. []

    Q13: What in vitro models have been used to study this compound's activity?

    A13: Various in vitro models, including bacterial assays and cell lines, have been employed to investigate this compound's biological activity.

      Q14: What animal models have been used to study this compound?

      A14: Animal studies, particularly in mice and rats, have been conducted to assess this compound's effects on tumorigenesis, [, ] renal toxicity, [] and metabolic perturbations. [] These studies have provided valuable insights into the in vivo activity of this compound.

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